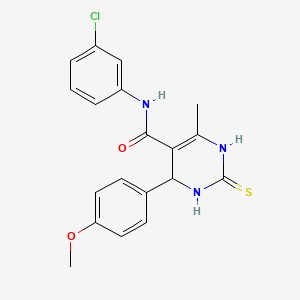
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Biological Activities
Antimicrobial Activities : A study by Akbari et al. (2008) focused on the synthesis of new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives. These compounds were evaluated for their antimicrobial activities, with some showing significant inhibition of bacterial and fungal growth, comparing favorably to standard drugs (Akbari et al., 2008).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel derivatives with the aim of evaluating their analgesic and anti-inflammatory activities. The compounds demonstrated high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, with some compounds showing higher activity than the standard drug sodium diclofenac (Abu‐Hashem et al., 2020).
Catalytic Synthesis : Gein et al. (2018) reported on the use of sodium hydrogen sulfate as a catalyst for the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. This method provides an efficient and less toxic approach to synthesizing these compounds, with moderate to high yields (Gein et al., 2018).
Antipathogenic and Antimicrobial Properties
- Antipathogenic Activity : Limban et al. (2011) synthesized acylthioureas derivatives and evaluated them for their interaction with bacterial cells. The study found significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. This indicates potential for development as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Chemical Synthesis and Structural Analysis
- Crystal Structure Analysis : The synthesis and crystal structure analysis of dihydropyrimidine derivatives were detailed by Begum and Vasundhara (2009). This study provides insight into the molecular structure and potential interactions of these compounds, laying the groundwork for further biological evaluations (Begum & Vasundhara, 2009).
properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-14-5-3-4-13(20)10-14)17(23-19(26)21-11)12-6-8-15(25-2)9-7-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAADMOLEHFSFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

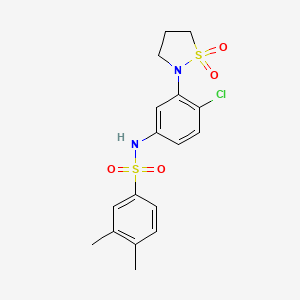
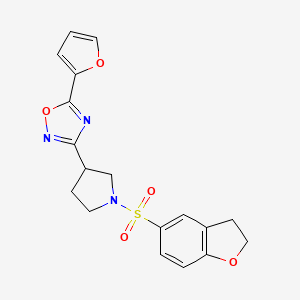
![5-(2-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873754.png)
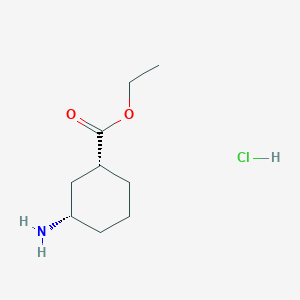
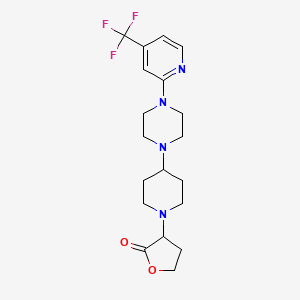

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)

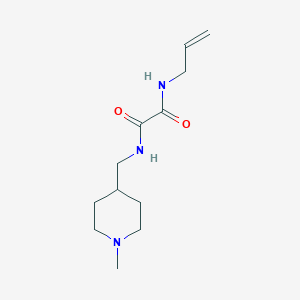
![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)
![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)
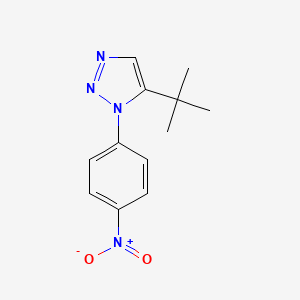

![N-(2,5-dimethylphenyl)-4-[(phenylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B2873774.png)